D-Homotestosterone propionate
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Overview
Description
Preparation Methods
The synthesis of D-Homotestosterone propionate typically involves the esterification of 17abeta-Hydroxy-D-homoandrost-4-en-3-one with propionic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
D-Homotestosterone propionate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D-Homotestosterone propionate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research is conducted on its potential therapeutic applications, including its use in hormone replacement therapy and treatment of certain medical conditions.
Mechanism of Action
The mechanism of action of D-Homotestosterone propionate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes, leading to various physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of muscle growth, bone density, and other androgen-dependent processes .
Comparison with Similar Compounds
D-Homotestosterone propionate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Testosterone propionate: Another anabolic-androgenic steroid with similar applications but different pharmacokinetic properties.
Nandrolone propionate: Known for its use in muscle growth and recovery, but with a different mechanism of action.
Methenolone propionate: Used for its mild anabolic effects and lower androgenic activity compared to other steroids.
The uniqueness of this compound lies in its specific esterification, which affects its solubility, absorption, and overall biological activity .
Properties
CAS No. |
14504-92-8 |
---|---|
Molecular Formula |
C23H34O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(1S,4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydro-1H-chrysen-1-yl] propanoate |
InChI |
InChI=1S/C23H34O3/c1-4-21(25)26-20-7-5-6-18-17-9-8-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h14,17-20H,4-13H2,1-3H3/t17-,18-,19-,20-,22-,23-/m0/s1 |
InChI Key |
VBXGBFDLNSIXQO-WAUHAFJUSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CCC(=O)OC1CCCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES |
CCC(=O)OC1CCCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
14504-92-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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